2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various ethers and esters .
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
Scientific Research Applications
2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in inhibiting COMT, which is involved in the metabolism of catecholamines.
Medicine: Studied for its potential therapeutic effects, including antihypertensive properties.
Mechanism of Action
The mechanism by which 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione exerts its effects involves the inhibition of COMT. This enzyme is responsible for the methylation of catecholamines, and its inhibition can lead to increased levels of these neurotransmitters. The compound’s redox properties also play a role in its biological activity, potentially involving oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5,8-Tetrahydroxy-1,4-naphthoquinone: Similar structure but lacks the methyl group at the 6-position.
2,3-Dihydroxy-1,4-naphthoquinone: Fewer hydroxyl groups and different substitution pattern.
6-Methyl-1,4-naphthoquinone: Lacks the hydroxyl groups present in 2,3,5,8-Tetrahydroxy-6-methyl-1,4-naphthalenedione .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and methyl substitution make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8O6 |
---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,14-17H,1H3 |
InChI Key |
XATMXJYIXBGKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)O)O)O |
Origin of Product |
United States |
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